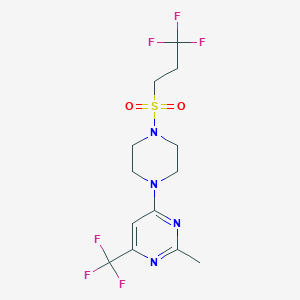

2-Methyl-4-(trifluoromethyl)-6-(4-((3,3,3-trifluoropropyl)sulfonyl)piperazin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

2-methyl-4-(trifluoromethyl)-6-[4-(3,3,3-trifluoropropylsulfonyl)piperazin-1-yl]pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F6N4O2S/c1-9-20-10(13(17,18)19)8-11(21-9)22-3-5-23(6-4-22)26(24,25)7-2-12(14,15)16/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPXPXRTHSVCGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)CCC(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F6N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-Methyl-4-(trifluoromethyl)-6-(4-((3,3,3-trifluoropropyl)sulfonyl)piperazin-1-yl)pyrimidine is a novel pyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies, providing an authoritative overview based on diverse sources.

Synthesis

The synthesis of this compound involves multiple steps that typically include the formation of the pyrimidine ring and the introduction of trifluoromethyl and piperazine moieties. The general synthetic route can be summarized as follows:

- Formation of the Pyrimidine Core : Utilizing starting materials such as urea derivatives and appropriate aldehydes.

- Introduction of Trifluoromethyl Group : This can be achieved through electrophilic fluorination or by using trifluoromethylating agents.

- Piperazine Functionalization : The sulfonyl group is introduced via sulfonation reactions with piperazine derivatives.

Anticancer Activity

Recent studies have indicated that compounds bearing trifluoromethyl groups exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown activity against various cancer cell lines including PC3 (prostate cancer), K562 (chronic myelogenous leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations around 5 µg/ml, although their efficacy was noted to be lower than that of standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. In vitro studies have demonstrated that similar trifluoromethyl pyrimidine derivatives possess moderate to good antimicrobial activity against a range of bacterial strains. The presence of the sulfonyl group is particularly noteworthy as it has been associated with enhanced antibacterial effects .

Enzyme Inhibition

In addition to direct antimicrobial activity, these compounds have been evaluated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .

Data Summary

| Activity Type | Tested Concentration | Cell Lines/Organisms | Efficacy Comparison |

|---|---|---|---|

| Anticancer | 5 µg/ml | PC3, K562, HeLa, A549 | Lower than doxorubicin |

| Antimicrobial | Varies | Various bacterial strains | Moderate to good |

| Enzyme Inhibition | Varies | AChE, Urease | Significant inhibition |

Case Studies

- Anticancer Efficacy : A study reported that a series of trifluoromethyl pyrimidines exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.

- Antimicrobial Testing : Another research effort focused on synthesizing and testing related compounds for antimicrobial efficacy against resistant bacterial strains. The results indicated promising activity that warrants further exploration for clinical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The table below compares the target compound with three analogs from the provided evidence:

Key Observations:

Core Structure: The target compound and Example 28 share a pyrimidine core, while the analog (4-Cyclopropyl-...) simplifies the structure by omitting the sulfonyl group.

CF₃ Group : The CF₃ group at position 4 is conserved in the target compound and Example 28, suggesting shared electronic effects (e.g., enhanced stability and hydrophobicity).

Piperazine Modifications : The target’s trifluoropropylsulfonyl-piperazine introduces steric bulk and polarity compared to the piperazine carbonyl in Example 28 or the unmodified piperazine in . Sulfonyl groups typically improve aqueous solubility but may reduce membrane permeability .

Physicochemical and Pharmacokinetic Properties (Hypothesized)

Discussion:

- The target’s trifluoropropylsulfonyl group balances lipophilicity (logP ~3.5–4.2) with moderate solubility, whereas Example 28’s cyclopentyl and carbonyl groups increase logP but reduce solubility .

- The 4-Cyclopropyl-...

- The benzisoxazolyl derivative () may exhibit CNS activity due to its pyrido-pyrimidinone core but faces metabolic challenges .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.